molecular formula C12H17ClN2 B1452413 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine CAS No. 1220036-28-1

6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine

Cat. No. B1452413
M. Wt: 224.73 g/mol
InChI Key: YBJOPZJADJTHJX-UHFFFAOYSA-N
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Description

“6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine” is a chemical compound with the molecular formula C12H17ClN2 . It is extensively used in scientific research due to its unique structure and properties. It has diverse applications, including drug development, crop protection, and material synthesis.


Molecular Structure Analysis

The molecular structure of “6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine” involves a pyridine ring (a six-membered ring with one nitrogen atom), a cyclohexyl group (a six-membered carbon ring), and a methyl group (CH3) attached to the nitrogen atom . The chlorine atom is also attached to the pyridine ring .

Scientific Research Applications

1. Synthesis, Characterization, Antioxidant, and Antibacterial Activities of Benzamide Compounds

  • Summary of Application: Benzamide compounds, which can be synthesized from various acids and amine derivatives, have been found to have a wide range of applications in medical, industrial, biological, and potential drug industries . They have been used for the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity .
  • Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

2. N-cyclohexyl-N-methyl Methylone (hydrochloride)

  • Summary of Application: N-cyclohexyl-N-methyl Methylone (hydrochloride) is an analytical reference standard categorized as a cathinone . It is intended for research and forensic applications .
  • Methods of Application: This compound is used in mass spectrometry .
  • Results or Outcomes: The product is used as a reference standard in forensic chemistry and toxicology .

properties

IUPAC Name

6-chloro-N-cyclohexyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-15(10-6-3-2-4-7-10)12-9-5-8-11(13)14-12/h5,8-10H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJOPZJADJTHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250920
Record name 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-cyclohexyl-N-methylpyridin-2-amine

CAS RN

1220036-28-1
Record name 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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